N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-4-(propan-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-4-(propan-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide (let’s call it Compound X ) is a complex heterocyclic compound with a fascinating structure. It combines several functional groups, making it intriguing for both synthetic chemists and researchers in various fields.
Preparation Methods
Synthetic Routes: The synthesis of Compound X involves several steps, including cyclization, amidation, and condensation reactions
Cyclization of Amido-Nitriles:
Industrial Production Methods: While industrial-scale production methods for Compound X are proprietary, they likely involve optimized versions of the synthetic routes mentioned above. Process optimization ensures high yields, scalability, and cost-effectiveness.
Chemical Reactions Analysis
Reactions Undergone: Compound X can undergo various chemical reactions, including:
Oxidation: Oxidative transformations of specific functional groups.
Reduction: Reduction of carbonyl groups or other moieties.
Substitution: Nucleophilic substitution reactions.
Condensation: Formation of amide or imine bonds.
Nickel Catalysts: Used in cyclization reactions.
Amido-Nitriles: Precursors for imidazole formation.
Dehydrating Agents: Facilitate cyclization.
Major Products: The major products include disubstituted imidazoles and the final Compound X.
Scientific Research Applications
Compound X finds applications in:
Medicine: Investigated as a potential drug candidate due to its unique structure and potential biological activity.
Chemical Biology: Used as a probe to study cellular processes.
Materials Science: Explored for functional materials (e.g., sensors, catalysts).
Mechanism of Action
The exact mechanism by which Compound X exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Compound X stands out due to its intricate structure and diverse applications. While there are related compounds, none precisely match its combination of functional groups.
Properties
Molecular Formula |
C19H21N5O4S |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,5-dioxo-4-propan-2-yl-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide |
InChI |
InChI=1S/C19H21N5O4S/c1-11(2)23-16(26)12-6-4-5-7-13(12)24-15(25)8-9-19(23,24)17(27)20-18-22-21-14(29-18)10-28-3/h4-7,11H,8-10H2,1-3H3,(H,20,22,27) |
InChI Key |
OVLFRUWOOTXWAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=NN=C(S4)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.